molecular formula C9H13N3O4 B11877570 Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate

Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate

Cat. No.: B11877570
M. Wt: 227.22 g/mol
InChI Key: MYEIFJWAYUZBAL-UHFFFAOYSA-N
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Description

Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-amino-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl 1H-imidazole-4,5-dicarboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of diethyl 1-amino-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition or activation of specific enzymes, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1H-imidazole-4,5-dicarboxylate
  • Dimethyl 1H-imidazole-4,5-dicarboxylate
  • 1H-imidazole-4,5-dicarboxylic acid

Uniqueness

Diethyl 1-amino-1H-imidazole-4,5-dicarboxylate is unique due to the presence of the amino group, which allows for additional chemical modifications and interactions. This makes it a versatile compound for various applications compared to its analogs .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

diethyl 1-aminoimidazole-4,5-dicarboxylate

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)6-7(9(14)16-4-2)12(10)5-11-6/h5H,3-4,10H2,1-2H3

InChI Key

MYEIFJWAYUZBAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)N)C(=O)OCC

Origin of Product

United States

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